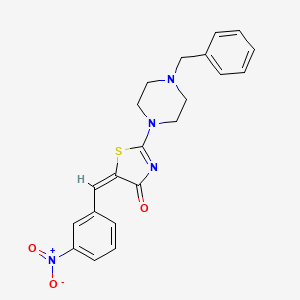

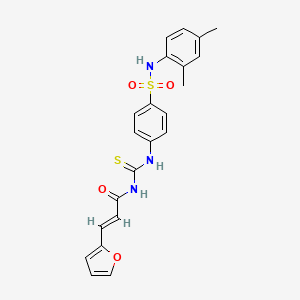

![molecular formula C23H27N3O4S2 B2974502 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-64-0](/img/structure/B2974502.png)

2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzamide group, a thiophene ring, and a sulfamoyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom . Sulfamoyl groups are commonly found in sulfonamide antibiotics.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The thiophene ring and benzamide group would contribute to the planarity of the molecule .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry has shown that thiophene derivatives, similar in structure to 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, are crucial for synthesizing various biologically active compounds. Studies have demonstrated the synthesis of thiophenylhydrazonoacetates from related thiophene carboxamides, leading to a range of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives, which have potential applications in pharmaceuticals (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, the structural manipulation of thiophene-2-carboxamide has been explored to synthesize new antibiotic and antibacterial drugs, highlighting the compound's utility in medicinal chemistry (Ahmed, 2007).

Allosteric Receptor Modulation

Another application involves the synthesis of 2-aminothiophene-3-carboxylates and carboxamides for their role as allosteric enhancers of the adenosine A1 receptor. These compounds, including the tetrahydrocyclohepta[b]thiophene derivatives, have been prepared and evaluated, showing potential as modulators of receptor activity. This research suggests the utility of such compounds in developing therapeutic agents targeting the adenosine A1 receptor (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Catalysis in Organic Synthesis

Covalent organic frameworks (COFs) with built-in amide active sites have been synthesized using compounds structurally related to this compound. These frameworks exhibit efficient catalytic properties for Knoevenagel condensation reactions. The research indicates the significant potential of such compounds in heterogeneous catalysis, providing a platform for developing new catalytic materials (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Antibacterial Activities

Thiophene-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Research into these compounds reveals their potential as effective agents against a variety of bacterial and fungal pathogens, suggesting the broader applicability of this compound in developing new antimicrobial therapies (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzamides, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects . Benzamides have been shown to affect various pathways, including those involved in cell signaling and immune response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-3-14-26(15-4-2)32(29,30)17-12-10-16(11-13-17)22(28)25-23-20(21(24)27)18-8-6-5-7-9-19(18)31-23/h3-4,10-13H,1-2,5-9,14-15H2,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCHLHWPFQARDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

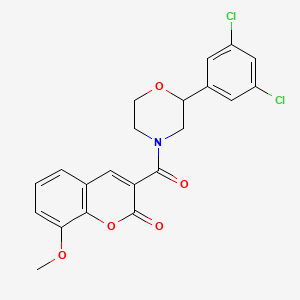

![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)

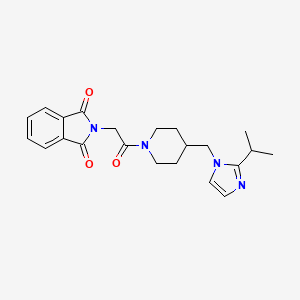

![2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2974427.png)

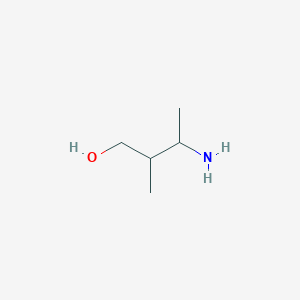

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)

![1-(2-oxo-2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2974441.png)